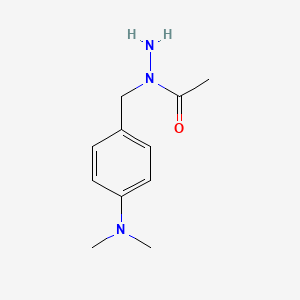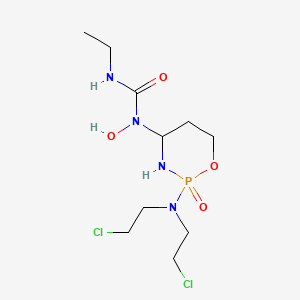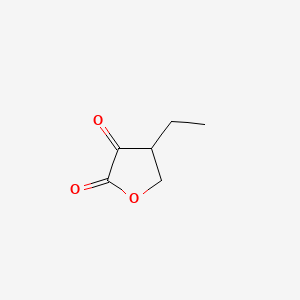
2-Oxo-3-ethyl-4-butanolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-ethyl-4-butanolide, also known as 4-ethyloxolane-2,3-dione, is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . It is a clear, colorless to pale yellow oily liquid with a faint sweet aromatic aroma . This compound is practically insoluble in water but soluble in ethanol .
Métodos De Preparación
The synthesis of 2-Oxo-3-ethyl-4-butanolide can be achieved through various synthetic routes. One common method involves the cyclization of ethyl acetoacetate with ethyl oxalate under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Oxo-3-ethyl-4-butanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2-Oxo-3-ethyl-4-butanolide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-ethyl-4-butanolide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
2-Oxo-3-ethyl-4-butanolide can be compared with other similar compounds, such as 2-Oxo-3-methyl-4-butanolide and 2-Oxo-3-propyl-4-butanolide . These compounds share a similar oxolane-2,3-dione structure but differ in the length and nature of the alkyl substituent at the 3-position.
2-Oxo-3-methyl-4-butanolide: This compound has a methyl group at the 3-position, making it slightly less bulky than this compound.
2-Oxo-3-propyl-4-butanolide: This compound has a propyl group at the 3-position, making it more bulky than this compound.
The uniqueness of this compound lies in its specific balance of reactivity and steric hindrance, which can influence its chemical behavior and applications .
Propiedades
Número CAS |
923291-29-6 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-ethyloxolane-2,3-dione |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-9-6(8)5(4)7/h4H,2-3H2,1H3 |
Clave InChI |
PSCSASSBTXTFAN-UHFFFAOYSA-N |
SMILES canónico |
CCC1COC(=O)C1=O |
Descripción física |
Clear colourless to pale yellow, oily liquid; Faint sweet non-descript aromatic aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


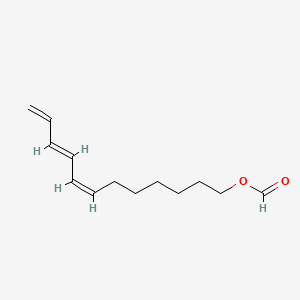

![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
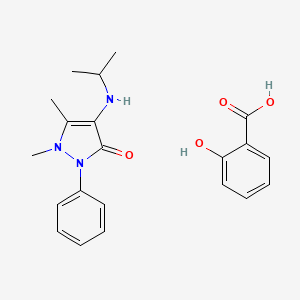
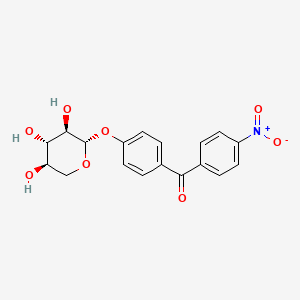
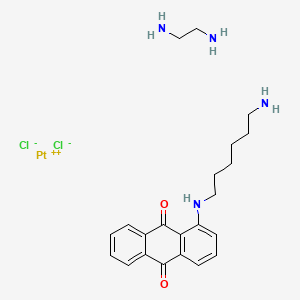
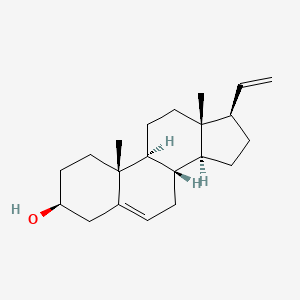
![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
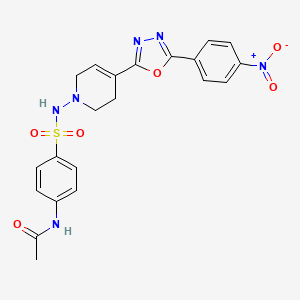

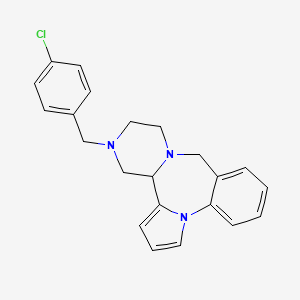
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)
